Silodosin glucuronide sodium

Übersicht

Beschreibung

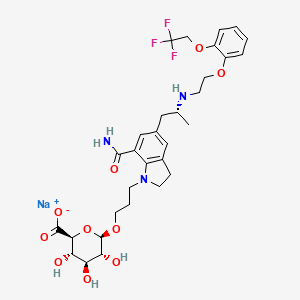

Silodosin glucuronide is an active metabolite of the α1A-adrenergic receptor antagonist silodosin. It is formed from silodosin by the UDP-glucuronosyltransferase (UGT) isoform UGT2B7.1 Silodosin glucuronide is toxic to rats with an LD50 value of 0.347 mg/kg.

Silodosin glucuronide sodium is an active metabolite of the α1A-adrenergic receptor antagonist silodosin. It is formed from silodosin by the UDP-glucuronosyltransferase (UGT) isoform UGT2B7.

Wirkmechanismus

Target of Action

Silodosin glucuronide sodium is an active metabolite of the α1A-adrenergic receptor antagonist silodosin . The primary targets of this compound are the α1A-adrenergic receptors, which are primarily located in the human prostate, bladder base, bladder neck, and prostatic capsule . These receptors regulate smooth muscle tone in these tissues .

Mode of Action

This compound works by selectively antagonizing the α1A-adrenergic receptors . This selective antagonism leads to the relaxation of the smooth muscle in the lower urinary tract, thereby improving urinary symptoms and alleviating bladder outlet obstruction .

Biochemical Pathways

The major metabolic pathway of silodosin is O-glucuronidation at the primary hydroxyl group via UDP-glucuronosyltransferase-2B7 (UGT2B7) to generate silodosin glucuronide . This glucuronidation process is a key step in the metabolism of many drugs, leading to their inactivation and facilitating their excretion from the body .

Pharmacokinetics

The pharmacokinetics of silodosin and its main metabolites have been evaluated in adult male subjects with and without benign prostatic hyperplasia (BPH) after single and multiple administrations with doses ranging from 0.1 mg to 48 mg per day . The pharmacokinetics of silodosin is linear throughout this dose range . The exposure to the main metabolite in plasma, silodosin glucuronide, at steady-state is about 3-fold that of the parent substance . The elimination half-life of silodosin is 13.3 ± 8.07 hours .

Result of Action

The result of this compound’s action is the improvement of both storage (irritative) and voiding (obstructive) symptoms associated with benign prostatic hyperplasia . By relaxing the lower urinary tract, it alleviates bladder outlet obstruction and improves urinary symptoms .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, food decreases Cmax by approximately 30%, increases tmax by approximately 1 hour, and has little effect on AUC . Furthermore, the presence of multiple basic groups in the molecule could neutralize the acidic activators, decrease the nucleophilicity of a hydroxy group via hydrogen bond, or even facilitate acyl migration side reactions . These factors can potentially influence the compound’s action, efficacy, and stability.

Eigenschaften

IUPAC Name |

sodium;(2S,3S,4S,5R,6R)-6-[3-[7-carbamoyl-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40F3N3O10.Na/c1-17(36-8-12-44-21-5-2-3-6-22(21)46-16-31(32,33)34)13-18-14-19-7-10-37(23(19)20(15-18)28(35)41)9-4-11-45-30-26(40)24(38)25(39)27(47-30)29(42)43;/h2-3,5-6,14-15,17,24-27,30,36,38-40H,4,7-13,16H2,1H3,(H2,35,41)(H,42,43);/q;+1/p-1/t17-,24+,25+,26-,27+,30-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXDGVSHJRFUEJ-XNUWQVEGSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC3C(C(C(C(O3)C(=O)[O-])O)O)O)NCCOC4=CC=CC=C4OCC(F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)NCCOC4=CC=CC=C4OCC(F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39F3N3NaO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635398 | |

| Record name | Sodium 3-{7-carbamoyl-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indol-1-yl}propyl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

693.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879292-24-7 | |

| Record name | Sodium 3-{7-carbamoyl-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indol-1-yl}propyl beta-D-glucopyranosiduronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.